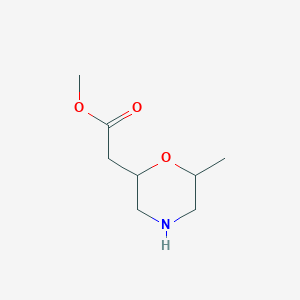
7-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine is a five-membered ring and is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another approach involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by a five-membered ring with nitrogen. The structure of these compounds can be influenced by steric factors, and different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For example, they can be used in the synthesis of various alkaloids and unusual amino acids .科学的研究の応用
Heterocyclic Compounds in Therapeutics
7-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride belongs to the class of heterocyclic compounds, which have found extensive applications in the development of therapeutic agents. Heterocyclic compounds, including isoquinoline derivatives, are recognized for their broad spectrum of biological activities. These activities span from antimicrobial to anticancer properties, making them significant in modern therapeutics. A comprehensive review highlighted the importance of isoquinoline and its derivatives in addressing various health conditions such as anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial effects. This underscores the potential of 7-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride and similar compounds in contributing to novel pharmacotherapeutic developments (Danao et al., 2021).
Pyrrolidine in Drug Discovery
Pyrrolidine, a core structure in 7-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride, is extensively used in drug discovery due to its versatile scaffold for synthesizing biologically active compounds. The saturated five-membered ring of pyrrolidine allows for efficient exploration of the pharmacophore space, contributing significantly to the stereochemistry and three-dimensional coverage of molecules. Pyrrolidine derivatives have been identified for their selectivity and activity across various targets, leading to the development of new compounds for treating human diseases. The review of bioactive molecules with pyrrolidine rings underscores the scaffold’s significance in medicinal chemistry, highlighting its role in the design of novel compounds with diverse biological profiles (Petri et al., 2021).
Synthetic Approaches and Biological Activities
The exploration of propargylic alcohols for synthesizing heterocycles like pyridines, quinolines, and isoquinolines has opened new avenues in medicinal chemistry. These compounds, including structures akin to 7-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride, are crucial in drug discovery due to their wide range of biological activities. They form the backbone of many pharmaceuticals, antibiotics, dyes, and agrochemicals, highlighting their importance in developing new therapeutic agents (Mishra et al., 2022).
作用機序
Target of Action
Pyrrolidine derivatives are known to interact with a variety of targets. For instance, some pyrrolidine derivatives have been synthesized as selective androgen receptor modulators . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, if the compound targets androgen receptors, it might bind to these receptors and modulate their activity .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways it might affect. Pyrrolidine derivatives have been found to affect various pathways depending on their specific targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidine derivatives can have diverse ADME properties .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
7-pyrrolidin-1-yl-1,2,3,4-tetrahydroquinoline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-9-15(8-1)12-6-5-11-4-3-7-14-13(11)10-12;;/h5-6,10,14H,1-4,7-9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBOIOMPFGGUQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC3=C(CCCN3)C=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-5-ethoxy-4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2966828.png)
![(5-Bromofuran-2-yl)(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2966830.png)
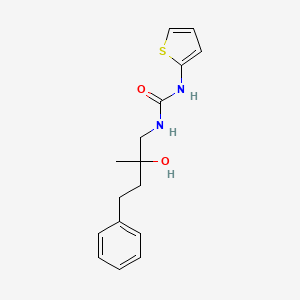
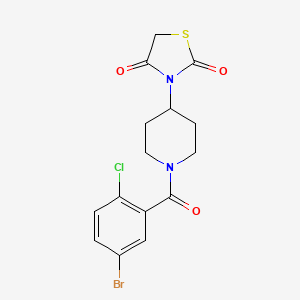
![1H-Benzo[d]imidazol-7-amine dihydrochloride](/img/structure/B2966837.png)
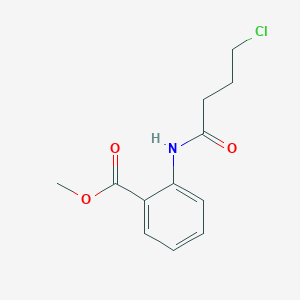
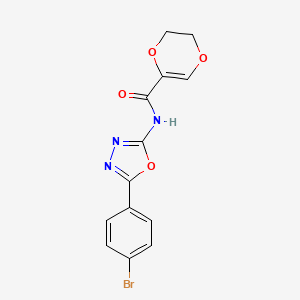
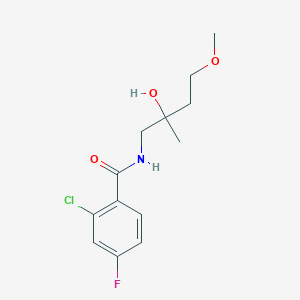
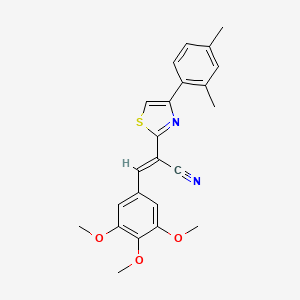
![(E)-ethyl 3-cyano-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2966843.png)
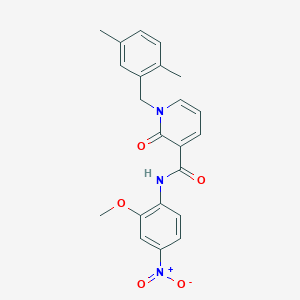
![8-chloro-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2966846.png)
![2-[2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2966847.png)
